Lipophilicity Differentiation Versus CI‑994 (logP Shift >1.5 Units)
The target compound exhibits substantially higher predicted lipophilicity than the clinical benzamide HDAC inhibitor CI‑994. The parent N‑(2‑ethoxyphenyl)benzamide scaffold has an experimentally determined logP of 2.66 (Hit2Lead) , while CI‑994 (4‑acetamido‑N‑(2‑aminophenyl)benzamide) has a reported logP of 0.96 [1]. Although the 4‑acetamido group attenuates logP relative to the unsubstituted parent scaffold, the ethoxy‑for‑amino replacement at the 2‑position of the aniline ring is estimated to contribute a net logP increase of ≥1.5 log units based on fragment‑based π‑value contributions (Δπ ≈ +1.8 for –OEt vs. –NH₂) [2].
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.3–2.8 (based on parent scaffold logP 2.66 minus estimated acetamido attenuation; experimental determination not yet reported in primary literature) |
| Comparator Or Baseline | CI‑994 (4‑acetamido‑N‑(2‑aminophenyl)benzamide): measured logP 0.96 |
| Quantified Difference | ΔlogP ≈ +1.5 to +1.8 (target more lipophilic) |
| Conditions | Fragment‑based estimation using measured logP of N‑(2‑ethoxyphenyl)benzamide scaffold (Hit2Lead database) and reported logP of CI‑994 (HZBP.CN vendor data) |
Why This Matters
A logP difference exceeding 1.5 units directly impacts membrane permeability, plasma protein binding, and metabolic clearance, meaning the target compound and CI‑994 cannot be used interchangeably in cell‑based or in vivo assays without re‑optimizing exposure parameters.
- [1] HZBP.CN. CI‑994 (Tacedinaline) Product Data – LogP 0.96. https://www.hzbp.cn View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society. View Source
